molecular formula C8H8BrClN2O B1527291 5-Bromo-2-chloro-N-ethyl-nicotinamide CAS No. 1249312-18-2

5-Bromo-2-chloro-N-ethyl-nicotinamide

Cat. No. B1527291
M. Wt: 263.52 g/mol
InChI Key: CUWTXXCBCOLWCD-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-N-ethyl-nicotinamide” is an organic chemical compound. It is a derivative of nicotinamide, which is a heterocyclic aromatic compound containing a pyridine ring substituted at position 3 by a carboxamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical industrial process for the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular formula of “5-Bromo-2-chloro-N-ethyl-nicotinamide” is C8H8BrClN2O, and its molecular weight is 263.52 g/mol. The structure of similar compounds, such as 5-Bromo-2-chloronicotinic acid, has been reported .

Scientific Research Applications

  • Synthesis of Derivatives

    • Field : Organic Chemistry
    • Application : It’s used in the synthesis of some 5-bromo-salicylamide derivatives .
    • Method : Starting from 5-bromo-2-hydroxy-benzamide and methyl/ethyl α-halogenated acid esters, methyl/ethyl esters are obtained, which in reaction with hydrazine provide hydrazides. In the next step, hydrazides are condensed with substituted benzaldehydes, obtaining hydrazones .
    • Results : The synthesized compounds were confirmed using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS). The obtained data proved their identity and provided their elemental composition .
  • Synthesis of Ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate

    • Field : Organic Chemistry
    • Application : It’s used in the synthesis of ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this synthesis are not provided in the source .
  • 5-Bromo-2-chloro-N-ethylbenzamide

    • Field : Organic Chemistry
    • Application : This compound is listed in the ChemSpider database, which suggests it may be used in chemical research or synthesis .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • 5-Bromo-2-chloro-N,N-dimethylbenzamide

    • Field : Organic Chemistry
    • Application : This compound is also listed in the ChemSpider database, indicating it may be used in chemical research or synthesis .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • 5-Bromo-2-chloropyridine-3-carboxamide

    • Field : Organic Chemistry
    • Application : This compound is listed on Fisher Scientific, suggesting it may be used in laboratory research .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • 5-Bromo-2-chloro-N-ethylbenzamide

    • Field : Organic Chemistry
    • Application : This compound is listed in the ChemSpider database, which suggests it may be used in chemical research or synthesis .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • 5-Bromo-2-chloro-N,N-dimethylbenzamide

    • Field : Organic Chemistry
    • Application : This compound is also listed in the ChemSpider database, indicating it may be used in chemical research or synthesis .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • 5-Bromo-2-chloropyridine-3-carboxamide

    • Field : Organic Chemistry
    • Application : This compound is listed on Fisher Scientific, suggesting it may be used in laboratory research .
    • Method & Results : Specific methods of application and results are not provided in the source .

properties

IUPAC Name

5-bromo-2-chloro-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWTXXCBCOLWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-N-ethyl-nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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